H-Val-Gly-Ser-Glu-OH
Description
Properties
Molecular Formula |
C15H26N4O8 |
|---|---|
Molecular Weight |
390.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1 |
InChI Key |
KDZIGQIDPXKMBA-AUTRQRHGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
SPPS remains the gold standard for synthesizing VGSE due to its efficiency in constructing short sequences. The peptide’s C-terminal free carboxylic acid necessitates the use of Wang resin (loading capacity: 0.7–1.0 mmol/g), which is functionalized with a hydroxymethylphenoxy linker to anchor the first amino acid via an ester bond. Alternatively, 2-chlorotrityl chloride resin may be employed for acid-sensitive sequences, though this is less common for tetrapeptides.
Resin activation involves swelling in dichloromethane (DCM) followed by dimethylformamide (DMF). The first amino acid (Glu) is loaded using a 3:1 molar ratio of Fmoc-Glu(OtBu)-OH to resin, with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as activators. Coupling efficiency is monitored via Kaiser tests, ensuring >99% incorporation before proceeding.
Sequential Amino Acid Coupling
The Fmoc/tBu strategy is universally adopted for VGSE synthesis. Amino acids are coupled in the order Glu → Ser → Gly → Val, with side-chain protections as follows:
- Glu : OtBu (tert-butyl ester)
- Ser : Trt (trityl) or ψMe,Mepro (pseudoproline dipeptide)
- Val : No side-chain protection required
Coupling Reagents and Conditions
| Reagent System | Equivalents | Activation Time | Coupling Time | Efficiency | Source |
|---|---|---|---|---|---|
| DIC/OxymaPure | 5 | 2 min | 1 hr | >98% | |
| HATU/DIEA | 4 | 1 min | 30 min | >99% | |
| HBTU/HOBt/DIEA | 3 | 5 min | 2 hr | 95% |
Double couplings are recommended for sterically hindered residues (e.g., Val) to ensure complete acylation. Pseudoproline derivatives (e.g., Fmoc-Ser(ψMe,Mepro)-OH) may be incorporated at Ser to prevent β-sheet formation, though this is less critical for short sequences.
Cleavage and Global Deprotection
Peptide-resin cleavage employs trifluoroacetic acid (TFA) -based cocktails to remove side-chain protections and liberate the peptide. A typical formulation includes:
Scavengers like triisopropylsilane (TIS) prevent alkylation side reactions. Post-cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Crude yields typically range from 60–80%.
Solution-Phase Synthesis
While SPPS dominates industrial production, solution-phase synthesis is feasible for VGSE via fragment condensation:
- Fragment 1 : H-Val-Gly-OH synthesized using DCC/HOBt in DMF.
- Fragment 2 : H-Ser-Glu(OtBu)-OH prepared via mixed anhydride (isobutyl chloroformate/NMM).
- Coupling : Fragments are joined using HATU/DIEA, followed by OtBu deprotection with TFA.
This method suffers from lower yields (40–50%) due to intermediate purification demands but remains viable for small-scale research.
Purification Techniques
Crude VGSE is purified via reverse-phase HPLC under these conditions:
| Column | Mobile Phase | Gradient | Flow Rate | Purity Achieved | Source |
|---|---|---|---|---|---|
| C18 (250x4.6 mm) | A: 0.1% TFA/H2O; B: 0.1% TFA/MeCN | 10–40% B over 30 min | 1 mL/min | 95.6% |
Ion-exchange chromatography is less common but effective for separating charged variants (e.g., deamidated products).
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
- 1H NMR (500 MHz, D2O): δ 0.89 (d, Val-CH3), 1.94 (m, Val-βH), 3.45 (Gly-αH), 4.20 (Ser-αH)
- 13C NMR : Confirms backbone connectivity and side-chain integrity
Optimization Strategies
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
H-Val-Gly-Ser-Glu-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl group of glutamic acid.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of glutamic acid can produce glutamate derivatives.
Scientific Research Applications
Peptide Modeling and Biological Studies
H-Val-Gly-Ser-Glu-OH serves as a model system for studying the uptake and distribution of fluorescently labeled peptides. This application is particularly valuable in understanding how peptides interact with biological membranes and cellular uptake mechanisms. Researchers have utilized this compound to evaluate the transport properties of peptides across cellular barriers, which is crucial for drug development and therapeutic applications .
Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems. Its structure allows for modifications that can enhance the delivery of therapeutic agents. For instance, studies have shown that peptides like this compound can be conjugated with drugs to improve their solubility and bioavailability. This is particularly relevant in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy .
Antioxidant Properties
Research indicates that this compound may possess antioxidant properties, making it a candidate for studies related to oxidative stress and cellular protection. Peptides with similar compositions have been shown to exhibit protective effects against oxidative damage in various cell lines, suggesting that this compound could play a role in neuroprotection and other health-related applications .
Molecular Recognition Studies
The interactions of this compound with synthetic receptors have been explored to understand molecular recognition mechanisms. For example, studies involving cucurbiturils have demonstrated that this peptide can bind selectively to synthetic receptors, facilitating the development of biosensors and diagnostic tools. Such applications are significant in the fields of biochemistry and molecular biology .
Table 1: Summary of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Modeling | Study of uptake and distribution of labeled peptides | Valuable for understanding cellular transport mechanisms |
| Drug Delivery Systems | Conjugation with drugs to enhance solubility and bioavailability | Improved targeting in cancer therapy |
| Antioxidant Properties | Evaluation of protective effects against oxidative stress | Potential neuroprotective effects observed |
| Molecular Recognition | Binding studies with synthetic receptors | Development of biosensors using peptide-receptor interactions |
Case Study: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various peptides, including this compound, it was found that certain modifications could enhance protective effects against oxidative stress-induced apoptosis in neuronal cell lines. The study highlighted the importance of specific amino acid sequences in determining antioxidant efficacy .
Mechanism of Action
The mechanism of action of H-Val-Gly-Ser-Glu-OH involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the context in which the peptide is used, such as its role in enzyme catalysis or cell signaling.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares H-Val-Gly-Ser-Glu-OH with structurally related peptides:
Key Observations :
- Sequence Variability: Replacing Ser in VGSE with Cys (in H-Val-Thr-Cys-Gly-OH) introduces a thiol group, enabling disulfide bond formation, which is critical for structural stability in cell-adhesion peptides .
- Molecular Weight : VGSE has a higher molecular weight (~419 g/mol) compared to H-Val-Thr-Cys-Gly-OH (378 g/mol), reflecting differences in side-chain complexity.
This compound (VGSE)
- Role: Implicated in eosinophil-related pathways, though specific mechanisms (e.g., chemotaxis or immune modulation) require further study .
H-Val-Thr-Cys-Gly-OH
- Role : Functions as a cell-adhesion peptide, likely mediated by cysteine-derived disulfide bonds and interactions with integrins or extracellular matrix proteins .
- Experimental Data : Shows inhibitory effects on lung cancer A-549 cells at concentrations of 30–50 μg/mL for its precursor and 10–30 μg/mL for the final product .
H-Val-Gly-Asp-Glu-OH (VGAG)
- Role: Labeled as an eosinophilotactic tetrapeptide, suggesting chemotactic recruitment of eosinophils. The aspartic acid residue may mimic motifs in inflammatory signaling proteins .
H-Gly-Asp-Gly-OH (GDG)
- Role : Primarily used in research, with applications in studying peptide conformation or as a scaffold in drug design. Its small size (tripeptide) limits complexity but enhances synthetic accessibility .
Biological Activity
H-Val-Gly-Ser-Glu-OH, also known as Val-Gly-Ser-Glu, is a tetrapeptide that has garnered attention for its diverse biological activities. This compound is composed of four amino acids: valine (Val), glycine (Gly), serine (Ser), and glutamic acid (Glu). Understanding its biological activity is crucial for potential applications in therapeutic and diagnostic fields.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Studies have shown that this tetrapeptide can enhance the efficacy of certain cancer treatments. For instance, it has been reported to increase the number of apoptotic cells in cancer cell lines, suggesting a role in promoting programmed cell death in tumors .
- Neuroprotective Effects : There is evidence that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
- Immune Modulation : The peptide has been observed to influence immune responses, enhancing the activity of immune cells such as T lymphocytes. This could have implications for immunotherapy approaches in cancer treatment .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Cancer Cell Line Study :
- Objective : To evaluate the antitumor effects of this compound on prostate cancer cells (PC-3).
- Method : The peptide was administered to cultured PC-3 cells, and apoptosis was measured using flow cytometry.
- Results : A significant increase in apoptotic cells was observed compared to controls, indicating potential therapeutic benefits in prostate cancer treatment.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective properties of this compound against oxidative stress.
- Method : Neuronal cell cultures were treated with hydrogen peroxide alongside varying concentrations of the peptide.
- Results : The peptide significantly reduced cell death and oxidative damage markers, suggesting its utility in preventing neurodegeneration.
-
Immunomodulation Study :
- Objective : To investigate the effects of this compound on T lymphocyte activation.
- Method : Human peripheral blood mononuclear cells were treated with the peptide, and cytokine production was measured.
- Results : Enhanced production of pro-inflammatory cytokines was noted, indicating that the peptide may boost immune responses.
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Q & A
Q. What are the optimal laboratory synthesis methods for H-Val-Gly-Ser-Glu-OH, and how can researchers mitigate common pitfalls?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, leveraging Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include resin selection (e.g., Wang resin for carboxyl-terminal residues), coupling efficiency optimization (using HOBt/DIC activators), and deprotection with 20% piperidine in DMF. Common pitfalls include incomplete coupling (addressed via double couplings or elevated temperatures) and epimerization (mitigated by low-temperature reactions). Post-synthesis, cleavage from the resin using TFA/scavengers (e.g., triisopropylsilane) is essential. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Monitor purity with a C18 column (λ = 220 nm); retention time and peak symmetry indicate homogeneity.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (±1 Da).
- Amino Acid Analysis (AAA) : Acid hydrolysis (6M HCl, 110°C, 24h) followed by HPLC or NMR quantifies residue composition.
Discrepancies in AAA results may arise from incomplete hydrolysis, requiring method validation via spiked standards .
Q. What protocols are recommended for assessing solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in buffers (PBS, Tris-HCl) and organic-aqueous mixtures (e.g., DMSO/water). Centrifuge at 10,000×g to separate insoluble aggregates.
- Stability : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72h. Analyze degradation via HPLC and MS. For oxidative stability, add H₂O₂ (0.3%) and monitor sulfhydryl or backbone oxidation .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin or metalloprotease targets).
- Cell Viability : MTT assay in relevant cell lines (e.g., cancer or primary cells).
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with target proteins.
Normalize activity to negative controls (scrambled peptides) to rule out nonspecific effects .
Advanced Research Questions
Q. How can spectroscopic methods elucidate the conformational dynamics of this compound in solution?
- Methodological Answer :
- NMR : 2D NOESY or TOCSY in D₂O or DMSO-d6 identifies intra-peptide NOE contacts, revealing β-turn or helical motifs.
- Circular Dichroism (CD) : Far-UV CD (190–250 nm) detects secondary structure; compare to reference spectra (e.g., α-helix minima at 208/222 nm).
- MD Simulations : Combine with experimental data using AMBER or GROMACS to model solvent interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Replication Studies : Standardize assay conditions (e.g., buffer ionic strength, cell passage number).
- Meta-Analysis : Aggregate data from Google Scholar and Scopus using PRISMA guidelines to identify confounding variables (e.g., peptide purity or storage conditions) .
- Dose-Response Validation : Test activity across a 10⁴ concentration range to rule out assay saturation artifacts .
Q. What methodologies effectively study peptide-membrane interactions of this compound?
- Methodological Answer :
- Liposome Assays : Prepare phosphatidylcholine vesicles; monitor peptide insertion via fluorescence quenching (e.g., dansyl-labeled lipids).
- Calorimetry : ITC measures binding thermodynamics to lipid bilayers.
- Electrophysiology : Bilayer clamp techniques assess ion channel modulation .
Q. How do synthesis protocol variations impact the functional properties of this compound?
- Methodological Answer :
- Comparative Studies : Synthesize batches via SPPS vs. solution-phase; compare yields (HPLC), bioactivity (IC₅₀), and stability (half-life).
- Post-Translational Modifications : Analyze phosphorylation or glycosylation sites via MS/MS if applicable.
- Scale-Up Challenges : Pilot 1g-scale synthesis to assess reproducibility; optimize purification for minimal solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
